![molecular formula C5H9N3 B1589032 4-Ethyl-1H-pyrazol-3-amine CAS No. 43024-15-3](/img/structure/B1589032.png)
4-Ethyl-1H-pyrazol-3-amine
Overview
Description
“4-Ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H9N3. It is also known by other names such as 3-amino-4-ethylpyrazole, 3-amino-4-ethyl-1h-pyrazole, 4-ethyl-2h-pyrazol-3-amine, and 3-amino-4-ethyl pyrazole . It is employed as an intermediate for chemical research and pharmaceutical applications .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-Ethyl-1H-pyrazol-3-amine” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-1H-pyrazol-3-amine” comprises a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles, including “4-Ethyl-1H-pyrazol-3-amine”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies and have recently been the focus of many techniques .
Scientific Research Applications
Biomedical Research: Synthesis of Heterocyclic Compounds
4-Ethyl-1H-pyrazol-3-amine serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that exhibit a wide range of biological activities . These compounds are structurally similar to purine bases like adenine and guanine, making them of particular interest in medicinal chemistry for drug design.
Anticancer Agents
The pyrazole nucleus is a common scaffold in anticancer drugs. Derivatives of 4-Ethyl-1H-pyrazol-3-amine have been explored for their potential as anticancer agents, particularly in the design of compounds that target specific cancer-related pathways .
Anti-Inflammatory Medications
Pyrazole derivatives, including those synthesized from 4-Ethyl-1H-pyrazol-3-amine, are investigated for their anti-inflammatory properties. This research is crucial for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Compounds derived from 4-Ethyl-1H-pyrazol-3-amine have shown activity against various bacterial strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). This makes them valuable in the search for new antibiotics .
Enzyme Inhibition
The amino group in 4-Ethyl-1H-pyrazol-3-amine can be utilized to create enzyme inhibitors. These compounds can inhibit enzymes like COX and kinases, which are involved in inflammatory processes and cancer progression .
Pharmaceutical Intermediates
As a versatile chemical intermediate, 4-Ethyl-1H-pyrazol-3-amine is used in pharmaceutical research to develop various drugs. Its role as an intermediate allows for the exploration of numerous pharmacological properties .
Industrial Applications
Beyond medicinal chemistry, derivatives of 4-Ethyl-1H-pyrazol-3-amine find applications in the paint and photographic industries, as well as in the development of heat-resistant resins .
Supramolecular Chemistry
Pyrazole derivatives are also used in supramolecular chemistry, where they can form complex structures with other molecules. This has implications for the development of new materials and nanotechnology .
Safety and Hazards
properties
IUPAC Name |
4-ethyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCODVKTTJWFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472704 | |
Record name | 4-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1H-pyrazol-3-amine | |
CAS RN |
43024-15-3 | |
Record name | 4-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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